molecular formula C20H23N3O B2605957 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea CAS No. 886903-02-2

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea

Cat. No. B2605957
CAS RN: 886903-02-2
M. Wt: 321.424
InChI Key: JABBYPUUTJZJPW-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea, also known as DPU-4, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. DPU-4 belongs to the class of urea derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Glycolic Acid Oxidase Inhibition

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea and its derivatives have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds show potent inhibitory activity, suggesting their potential application in regulating metabolic pathways involving GAO. Chronic oral administration of specific derivatives demonstrated a significant reduction in urinary oxalate levels, indicating potential therapeutic uses in conditions like hyperoxaluria (Rooney et al., 1983).

Synthesis of Active Metabolites

Research has also focused on the stereoselective synthesis of active metabolites of potent kinase inhibitors using 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea derivatives. This process is crucial for developing effective therapeutic agents, particularly in cancer treatment, as it aids in the precise control of molecular interactions and activity (Chen et al., 2010).

Hydrogel Formation and Properties

The compound and its analogs are also studied for their ability to form hydrogels in specific pH conditions. These hydrogels' morphology and rheology can be tuned by varying the identity of the anion, offering potential applications in controlled drug release and tissue engineering (Lloyd & Steed, 2011).

Complexation and Binding Studies

Studies on the complexation and binding properties of N-(pyridin-2-yl),N'-substituted ureas, which are related to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea, have provided insights into molecular interactions. These studies are vital in understanding and designing new drug molecules with better efficacy and reduced side effects (Ośmiałowski et al., 2013).

Organic Nonlinear Optical Crystals

Another exciting application is in the development of organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole derivatives. These crystals, with various substituents, show significant macroscopic nonlinearity, which is crucial for applications in photonics and optoelectronics (Kwon et al., 2008).

Corrosion Inhibition

Recent studies have also explored the use of urea-derived Mannich bases, related to the compound , as corrosion inhibitors. Their efficiency in protecting metal surfaces from corrosion in acidic environments has implications for industrial applications like in pipelines and reactors (Jeeva et al., 2015).

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-16-8-12-18(13-9-16)23(19-5-4-14-21-19)20(24)22-17-10-6-15(2)7-11-17/h6-13H,3-5,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABBYPUUTJZJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea

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